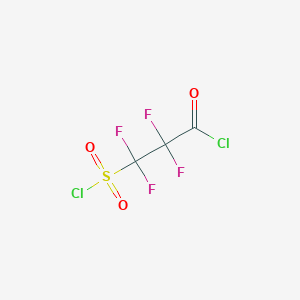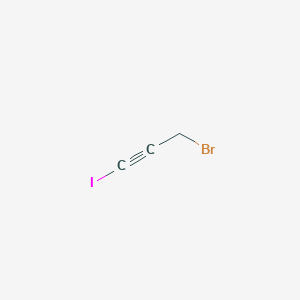![molecular formula C13H8N4O B14452983 N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide CAS No. 76751-00-3](/img/structure/B14452983.png)
N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Additionally, the use of a mixture of acetic anhydride and cyanoacetic acid as a solvent under microwave irradiation conditions has been reported .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods with optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted isoindole derivatives.
Scientific Research Applications
N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a precursor for the preparation of functional materials.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity
Mechanism of Action
The mechanism of action of N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s dicyanomethylidene group is electron-withdrawing, which affects its reactivity and interaction with other molecules. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various biochemical processes through its unique structural features .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide include:
3-(Dicyanomethylidene)indan-1-one: Known for its use in the synthesis of non-fullerene acceptors for organic photovoltaic devices.
1,3-Bis(dicyanomethylidene)indane: Used in the preparation of butadiene dyes and other functional materials.
Uniqueness
This compound stands out due to its isoindole core, which imparts unique electronic and structural properties. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
76751-00-3 |
|---|---|
Molecular Formula |
C13H8N4O |
Molecular Weight |
236.23 g/mol |
IUPAC Name |
N-[3-(dicyanomethylidene)isoindol-1-yl]acetamide |
InChI |
InChI=1S/C13H8N4O/c1-8(18)16-13-11-5-3-2-4-10(11)12(17-13)9(6-14)7-15/h2-5H,1H3,(H,16,17,18) |
InChI Key |
FSFBDJWOVFCQNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=C(C#N)C#N)C2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


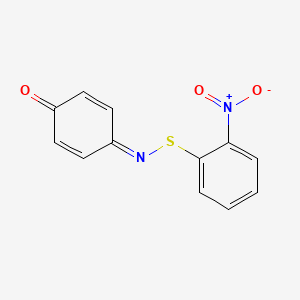
![[(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol](/img/structure/B14452908.png)
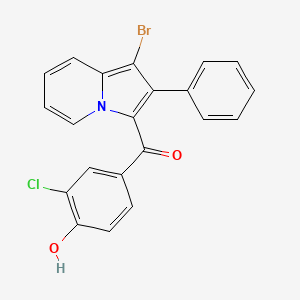
![{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane](/img/structure/B14452914.png)
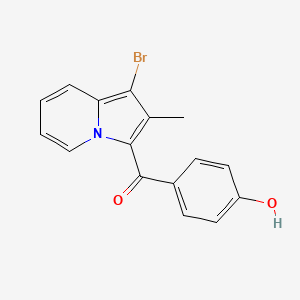
phosphanium bromide](/img/structure/B14452939.png)
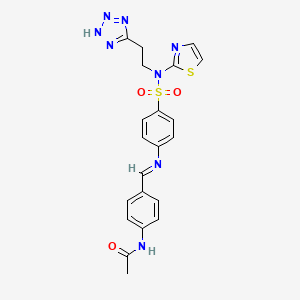
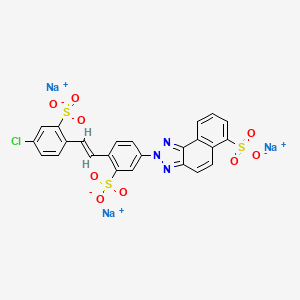

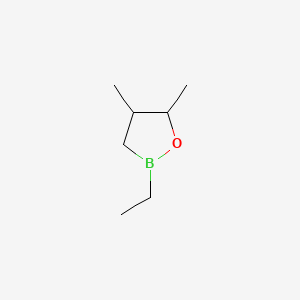
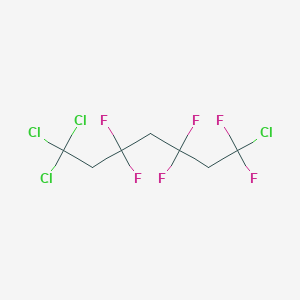
![2-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14452964.png)
